![molecular formula C13H15N5O2S2 B2699894 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2310126-90-8](/img/structure/B2699894.png)
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a heterocyclic compound that has gained significant attention in scientific research. This compound has shown promising results in various studies due to its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Biological Activity
Compounds containing the 1,3,4-thiadiazole structure, including variations similar to 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, have been synthesized and evaluated for their biological activities. For instance, novel 1,3,4-thiadiazole amide derivatives have demonstrated inhibitory effects against Xanthomonas campestris, indicating potential as antibacterial agents (Xia, 2015). Similarly, 1,3,4-thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus have been synthesized and shown moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).
Anticancer Applications
Research into 5-aryl-1,3,4-thiadiazole-based compounds, which share a structural resemblance with the compound , has led to the identification of molecules that exhibit significant anticancer activity. Notably, some synthesized compounds have displayed high selective cytotoxicity towards cancerous cells over normal cells and have shown potential in inducing apoptotic cell death in cancer cell lines (El-Masry et al., 2022).
Antimicrobial and Anti-inflammatory Activities
The thiadiazole derivatives have also been explored for their antimicrobial properties. For example, piperazine analogues containing the [1, 3, 4] thiadiazole ring have been synthesized and found to exhibit antibacterial activities against pathogens like Vibrio cholera and Bacillus subtilis, indicating their potential as antimicrobial agents (Kumar et al., 2021). Additionally, certain thiadiazole derivatives have shown anti-inflammatory activities, underscoring their potential in treating inflammation-related conditions (Kadi et al., 2010).
properties
IUPAC Name |
4-(4-propylthiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-2-3-9-11(22-16-15-9)12(20)17-5-6-18(10(19)8-17)13-14-4-7-21-13/h4,7H,2-3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHKXZVWQLQQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.